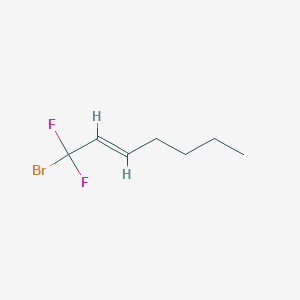

1-Bromo-1,1-difluoro-2-heptene

Description

Significance of Organohalogen Compounds in Modern Organic Synthesis

Organohalogen compounds, organic molecules containing at least one halogen atom, are fundamental building blocks in organic synthesis. thermofisher.com Their utility stems from the unique chemical properties imparted by the halogen substituent. Depending on the halogen present—fluorine, chlorine, bromine, or iodine—these compounds exhibit a wide range of reactivities and applications. thermofisher.com They are key intermediates in the synthesis of numerous products, including pharmaceuticals and agrochemicals. chemicalbull.comcas.cn

Organobromine compounds, which feature a carbon-bromine bond, are a significant class of organohalides. chemicalbull.comwikipedia.org The carbon atom bonded to bromine is electrophilic, making alkyl bromides effective alkylating agents. wikipedia.org The reactivity of organobromine compounds is intermediate between that of organochlorines and organoiodines, offering a balance of reactivity and cost for many applications. wikipedia.org

Key reactions involving organobromides include nucleophilic substitution, dehydrobromination, and the formation of Grignard reagents. wikipedia.org Their versatility makes them valuable intermediates in the synthesis of complex organic molecules. chemicalbull.com For instance, N-bromosuccinimide is a widely used reagent for electrophilic bromination of alkenes, aromatic compounds, and carbonyl compounds. chemicalbook.com Naturally occurring organobromine compounds are more prevalent in marine organisms than their chlorinated counterparts, a phenomenon attributed to the easier oxidation of bromide in seawater. wikipedia.org

The field of organofluorine chemistry has expanded rapidly due to the unique properties that fluorine atoms confer upon organic molecules. cas.cn Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest single covalent bonds. chinesechemsoc.org The introduction of fluorine can significantly alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and bioavailability. cas.cnchinesechemsoc.org

This has led to the widespread application of fluorinated compounds in pharmaceuticals and agrochemicals, with estimates suggesting that over 20% of all pharmaceuticals contain at least one fluorine atom. cas.cnchinesechemsoc.org The development of new and safer fluorinating reagents has been a major focus, moving from hazardous traditional reagents to more stable modern alternatives. chinesechemsoc.orgfluorine1.ru These reagents facilitate various transformations, including nucleophilic, electrophilic, and radical fluorination reactions. chinesechemsoc.org

The Unique Reactivity Profile of Bromodifluoroalkenes

Bromodifluoroalkenes are a class of compounds that possess the combined reactivity features of an alkene, a gem-difluoro group, and a vinylic bromide. This trifunctional nature makes them valuable synthons in organic chemistry. The gem-difluoro group activates the double bond for electrophilic attack, while the bromine atom can participate in a variety of cross-coupling reactions.

Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry, and bromodifluoroalkenes are excellent substrates for such transformations. For example, they can undergo Suzuki-Miyaura cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. oup.com The electrophilic activation of the difluoroalkene moiety by a cationic palladium(II) catalyst can promote Friedel-Crafts-type cyclizations to construct complex ring systems. oup.com This reactivity allows for the synthesis of various fluorinated molecules, including pinpoint-fluorinated polycyclic aromatic hydrocarbons and their heteroaromatic analogs. oup.com

Overview of Research Trajectories for 1-Bromo-1,1-difluoro-2-heptene

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structure suggests several potential research applications based on the known reactivity of related compounds. As a bromodifluoroalkene, its primary research trajectory lies in its use as a versatile building block in organic synthesis.

Future research could explore its utility in:

Cross-Coupling Reactions: The vinylic bromide is a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), enabling the introduction of a wide array of substituents at the C1 position. This would allow for the synthesis of a diverse library of more complex gem-difluoroalkyl-substituted heptene (B3026448) derivatives.

Synthesis of Fluorinated Bioactive Molecules: Given the importance of fluorine in medicinal chemistry, this compound could serve as a precursor for novel fluorinated compounds with potential biological activity. cas.cnnature.com The lipophilic heptene chain combined with the polar gem-difluoro group could be a desirable feature in drug design.

Domino Reactions: The multiple reactive sites on the molecule could be exploited in domino or cascade reaction sequences. For instance, a reaction could be initiated at the bromine atom, followed by an intramolecular reaction involving the double bond, leading to the rapid construction of complex cyclic or polycyclic fluorinated structures. oup.com

Materials Science: Fluorinated compounds find applications in materials science. cas.cn Research could investigate the incorporation of the 1,1-difluoro-2-heptene moiety into polymers or other materials to tune their surface properties, thermal stability, or other physical characteristics.

| Compound Name |

|---|

| This compound |

| N-bromosuccinimide |

| 2-(biphenyl-2-yl)-1,1-difluoro-1-hexene |

| 2-bromo-1,1-difluoro-1-alkenes |

| o-hydroxyphenylboronic acid |

| o-aminophenylboronate |

| fluorinated benzofurans |

| fluorinated indoles |

| fused furans |

| fused indoles |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-bromo-1,1-difluorohept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrF2/c1-2-3-4-5-6-7(8,9)10/h5-6H,2-4H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSFBLRBYQAEKS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420668 | |

| Record name | (2E)-1-Bromo-1,1-difluorohept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262296-38-8 | |

| Record name | (2E)-1-Bromo-1,1-difluorohept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 262296-38-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Pathways of 1 Bromo 1,1 Difluoro 2 Heptene

Transformations Involving the Carbon-Bromine Bond

The carbon-bromine bond in 1-bromo-1,1-difluoro-2-heptene is the primary site for several important chemical transformations, including nucleophilic substitutions, the formation of organometallic reagents, reductive coupling processes, and elimination reactions.

The gem-difluoroalkene structure is susceptible to nucleophilic attack, primarily at the difluorinated carbon, which can be followed by the elimination of a bromide ion in a vinylic nucleophilic substitution (SNV) type mechanism. nih.gov Due to the two electron-withdrawing fluorine atoms, the α-carbon is highly electrophilic. nih.gov

A notable example of this reactivity is the organocatalytic nucleophilic substitution of gem-difluoroalkenes with ketene (B1206846) silyl (B83357) acetals. While not specific to this compound, this reaction provides a model for its expected behavior. The reaction, catalyzed by a phosphazene superbase, proceeds under mild conditions to yield monofluoroalkenes with high Z-selectivity. The proposed mechanism involves the generation of an ester enolate that adds to the electrophilic carbon of the gem-difluoroalkene, followed by the elimination of the bromide.

| Catalyst | Pronucleophile | Solvent | Product Type | Selectivity |

| Phosphazene P4-tBu | Ketene Silyl Acetal | Toluene | Monofluoroalkene | High Z-selectivity |

| Phosphazene P4-tBu | Silyl Ketene Imine | Toluene | Fluorinated Product | - |

| Phosphazene P4-tBu | Trimethylsilyl Cyanide | Toluene | Fluorinated Product | - |

In such reactions, bromide is a significantly better leaving group than fluoride, facilitating the substitution process.

The carbon-bromine bond in this compound allows for the formation of Grignard-type reagents. The reaction of 1-bromo-perfluoro-olefins with elemental magnesium in tetrahydrofuran (B95107) (THF) at room temperature yields the corresponding Grignard reagent. This reaction is typically facile in THF but may not proceed in diethyl ether. These organometallic intermediates are valuable for creating new carbon-carbon bonds. masterorganicchemistry.com

The resulting perfluorovinyl Grignard reagent can then react with various electrophiles. For instance, hydrolysis of the Grignard intermediate leads to the corresponding 1-hydro-perfluoro-oct-1-ene.

| Reactant | Reagent | Solvent | Product |

| 1-Bromo-perfluoro-oct-1-ene | Mg | THF | Perfluoro-oct-1-enylmagnesium bromide |

| Perfluoro-oct-1-enylmagnesium bromide | H₂O | - | 1-Hydro-perfluoro-oct-1-ene |

It is important to note that metal-halogen exchange reactions with alkyl or aryl-magnesium halides, a common method for preparing other Grignard reagents, may not be effective for this class of compounds.

Reductive coupling reactions provide a pathway to form new carbon-carbon bonds at the site of the carbon-bromine bond. Palladium-catalyzed C-H functionalization and subsequent β-fluoride elimination reactions have been reported for the synthesis of gem-difluoro olefins from fluorinated diazoalkanes and indole (B1671886) heterocycles, showcasing a method for creating complex molecules. d-nb.infonih.gov

In a more direct analogy, palladium-catalyzed difluoroolefination of benzyl (B1604629) tosylates has been developed to access gem-difluoro-2-trifluoromethyl styrene (B11656) derivatives. nih.gov This type of transformation highlights the utility of gem-difluoroalkenes in coupling reactions.

| Catalyst System | Reactants | Reductant | Solvent | Temperature | Product Type |

| PdI₂ / DPPP | Trifluoromethyl-substituted benzyl tosylate, Difluoromethylenating reagent | Zinc | DMA | 80 °C | gem-Difluoro-2-trifluoromethyl styrene |

Under basic conditions, this compound can undergo elimination of hydrogen bromide (HBr) to form a difluoroallene. This reaction is a crucial method for the synthesis of these valuable chemical intermediates. The elimination is typically promoted by a strong, non-nucleophilic base.

The mechanism of elimination from bromoalkanes can proceed through either an E1 or E2 pathway. youtube.com For a substrate like this compound, an E2 mechanism is likely, involving a concerted process where the base removes a proton from the carbon adjacent to the double bond, and the bromide ion is expelled simultaneously. The use of a bulky base can influence the regioselectivity of the proton removal. studylib.net

| Reactant | Base | Solvent | Product Type |

| 2-Bromoheptane | Alcoholic Hydroxide | Alcohol | Isomeric mixture of alkenes |

While this example is for a saturated bromoalkane, the principles of E2 elimination are applicable to the allylic system in this compound.

Reactivity of the Carbon-Fluorine Bonds

The carbon-fluorine bonds in this compound are generally strong and less reactive than the carbon-bromine bond. However, under specific conditions, they can participate in synthetically useful transformations, most notably defluorinative cyclization reactions.

The reactivity of the C-F bonds in gem-difluoroalkenes is central to certain cyclization reactions, particularly in the synthesis of benzoheteroles. These reactions often proceed through a transition metal-catalyzed C-H activation followed by a β-fluoride elimination step. nih.gov

A prime example is the morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes with organic azides. This transition-metal-free reaction constructs fully decorated morpholine-substituted 1,2,3-triazoles. nih.gov The mechanism involves an initial nucleophilic attack of morpholine (B109124) on the α-carbon of the gem-difluoroalkene, followed by cycloaddition with the azide. nih.gov

| Reactants | Reagent/Solvent | Temperature | Product Type |

| gem-Difluoroalkene, Organic Azide | Morpholine | 110 °C | Morpholine-substituted 1,2,3-triazole |

This type of reaction underscores the ability of the gem-difluoro moiety to act as a linchpin in the construction of complex heterocyclic systems. The inherent polarity of the gem-difluoroalkene dictates the regioselectivity of the initial nucleophilic attack, which in turn controls the final structure of the cyclized product. nih.gov

Introduction of Difluoromethyl Groups into Substrates

The difluoromethyl (CF2H) group is of significant interest in medicinal chemistry as it can act as a bioisostere for hydroxyl, thiol, or amine groups, and its incorporation can enhance the metabolic stability and lipophilicity of drug candidates. While direct difluoromethylation using this compound is not the most common application, its derivatives can serve as precursors for introducing difluoromethylated fragments. Palladium-catalyzed reactions, for instance, can be employed to couple the difluoroalkenyl unit with various substrates, which can then be further transformed to yield a difluoromethyl group. nih.govnih.gov

One conceptual approach involves a palladium-catalyzed cross-coupling reaction to introduce the difluoroheptenyl group onto a target molecule, followed by subsequent chemical modifications to convert the difluorovinyl group into a difluoromethyl group. The mechanistic pathway for such a transformation would typically involve the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.orgresearchgate.net

A plausible synthetic route could be the decarbonylative C-H difluoromethylation of azoles using difluoromethyl anhydrides, catalyzed by a palladium complex. This reaction proceeds via a C-H activation mechanism, where the palladium catalyst selectively activates a C-H bond of the substrate, followed by coupling with the difluoromethyl source. nih.gov

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to various addition reactions, with the regioselectivity and stereoselectivity being influenced by the electronic effects of the gem-difluoro and bromo substituents.

Electrophilic addition to the double bond of this compound is a characteristic reaction of alkenes. The high electron density of the π-bond makes it a target for electrophiles. For instance, the addition of halogens like bromine (Br₂) proceeds through the formation of a cyclic bromonium ion intermediate. libretexts.orgmasterorganicchemistry.comchemguide.co.ukyoutube.com The subsequent nucleophilic attack by a bromide ion occurs from the anti-face, leading to a trans-dihalogenated product. libretexts.orgmasterorganicchemistry.com

The mechanism for the electrophilic addition of bromine can be depicted as follows:

Polarization of the Br-Br bond upon approaching the electron-rich double bond.

Formation of a bridged bromonium ion intermediate.

Backside attack by the bromide ion (Br⁻) on one of the carbon atoms of the bromonium ion.

The presence of the electron-withdrawing difluorobromo group at one end of the double bond influences the stability of the potential carbocation intermediate, thereby directing the regioselectivity of the addition in cases of unsymmetrical electrophiles.

Table 1: Representative Electrophilic Addition Reactions to Alkenes

| Electrophile | Alkene Substrate | Product(s) | Observations |

| Br₂ | Ethene | 1,2-dibromoethane | Decolorization of bromine solution is a test for unsaturation. libretexts.org |

| Br₂ | Cyclohexene | trans-1,2-dibromocyclohexane | Reaction proceeds via a bromonium ion intermediate. libretexts.org |

This compound can participate in cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles, to form five-membered heterocyclic rings. uchicago.edunih.govresearchgate.netyoutube.com The reactivity of the double bond as a dipolarophile is enhanced by the electron-withdrawing fluorine atoms.

For example, in a reaction with a nitrile oxide, the concerted [3+2] cycloaddition would lead to the formation of a difluoromethylated isoxazole (B147169) derivative. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipolarophile and the 1,3-dipole. Theoretical studies on similar systems suggest that the reaction proceeds through a concerted mechanism. uchicago.edu

Table 2: Examples of [3+2] Cycloaddition Reactions with Fluoroalkenes

| 1,3-Dipole | Fluoroalkene | Product Type | Reference |

| Nitrones | Fluoroalkenes | Fluoroalkyl isoxazolidines | researchgate.net |

| Azomethine ylides | Fluoroalkenes | Fluoroalkyl pyrrolidines | researchgate.net |

| Diazoalkanes | Alkenes | Pyrazolines | uchicago.edu |

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key site for transition metal-catalyzed cross-coupling reactions, providing a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide. This compound is a suitable substrate for this reaction, where the vinyl bromide moiety reacts with an organoboronic acid in the presence of a palladium catalyst and a base. rsc.orglibretexts.orgresearchgate.net This reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C1 position.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: libretexts.orgacs.orgacs.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the palladium(0) catalyst.

The stereochemistry of the double bond is generally retained throughout the reaction sequence.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Vinyl Bromides

| Vinyl Bromide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1-Bromo-1-alkene | Phenylboronic acid | Pd(PPh₃)₄ | NaOEt | Benzene | >99 | rsc.org |

| 2-Aminoimidazole vinyl bromide | Various arylboronic acids | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | >95 | researchgate.net |

Beyond the Suzuki-Miyaura coupling, this compound can undergo various other palladium-catalyzed transformations. These reactions leverage the reactivity of both the carbon-bromine bond and the double bond.

One important transformation is the Heck reaction , where the vinyl bromide couples with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. mdpi.commdpi-res.comorganic-chemistry.orgnih.gov The mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Another significant reaction is palladium-catalyzed amination (Buchwald-Hartwig amination), which forms a carbon-nitrogen bond by reacting the vinyl bromide with an amine in the presence of a palladium catalyst and a strong base. mdpi.com This reaction provides a direct route to enamines.

Palladium-catalyzed fluoroarylation of alkenes has also been developed, where an arylboronic acid and a fluorine source are used to add an aryl group and a fluorine atom across a double bond. nih.gov While not a direct reaction of the starting material, it showcases the utility of palladium catalysis in functionalizing similar structures.

Table 4: Overview of Palladium-Catalyzed Reactions

| Reaction Type | Substrates | Catalyst System | Product Type |

| Heck Reaction | Vinyl bromide, Alkene | Pd(OAc)₂, Ligand, Base | Substituted Alkene |

| Buchwald-Hartwig Amination | Vinyl bromide, Amine | Pd catalyst, Ligand, Base | Enamine |

| Fluoroarylation | Aminoalkene, Arylboronic acid, Fluorine source | Pd catalyst, Ligand | Benzylic Fluoride |

Spectroscopic Characterization and Structural Elucidation of 1 Bromo 1,1 Difluoro 2 Heptene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Bromo-1,1-difluoro-2-heptene, ¹H, ¹³C, and ¹⁹F NMR would provide definitive information on its structure and isomeric purity.

The ¹H NMR spectrum of this compound is expected to reveal the number of distinct proton environments, their multiplicity (splitting pattern), and their relative numbers (integration). The presence of the double bond and the electronegative fluorine and bromine atoms will significantly influence the chemical shifts of the neighboring protons.

Protons on the carbon adjacent to the double bond (C3) are expected to be deshielded and appear at a lower field. The protons on the terminal methyl group (C7) would be the most shielded and appear at the highest field. The protons on the intermediate methylene (B1212753) groups (C4, C5, C6) would have overlapping signals in the typical alkyl region. The coupling between protons on adjacent carbons would lead to characteristic splitting patterns, which can be predicted using the n+1 rule.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H3 | 5.5 - 6.5 | Multiplet | 1H |

| H4 | 2.0 - 2.5 | Multiplet | 2H |

| H5, H6 | 1.2 - 1.6 | Multiplet | 4H |

| H7 | 0.8 - 1.0 | Triplet | 3H |

Note: These are predicted values based on analogous structures.

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule. The carbon atom bonded to the bromine and two fluorine atoms (C1) will be significantly affected by these electronegative elements, resulting in a distinct chemical shift. The olefinic carbons (C2 and C3) will appear in the characteristic downfield region for sp² hybridized carbons.

The presence of fluorine will also introduce C-F coupling, which can further aid in signal assignment. The carbon of the CF₂ group (C1) is expected to appear as a triplet due to coupling with the two fluorine atoms.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C1 | 110 - 130 | Triplet |

| C2 | 120 - 140 | Singlet or Doublet |

| C3 | 115 - 135 | Singlet or Doublet |

| C4 | 30 - 40 | Singlet |

| C5 | 25 - 35 | Singlet |

| C6 | 20 - 30 | Singlet |

| C7 | 10 - 15 | Singlet |

Note: These are predicted values based on analogous structures.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine nuclei. For this compound, the two fluorine atoms on C1 are chemically equivalent and are expected to give a single signal. The chemical shift of this signal will be characteristic of a difluoroalkene moiety. Coupling to the vicinal proton (H3) would likely result in a doublet.

Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F (on C1) | -70 to -90 | Doublet |

Note: Chemical shifts are relative to a standard such as CFCl₃. These are predicted values based on analogous structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=C double bond, C-H bonds of the alkyl chain, and the C-F and C-Br bonds.

The C=C stretching vibration is expected to appear in the 1640-1680 cm⁻¹ region. The C-H stretching vibrations of the alkyl chain will be observed around 2850-2960 cm⁻¹. The most characteristic and intense absorptions are anticipated to be the C-F stretching vibrations, which typically appear in the 1000-1400 cm⁻¹ region. The C-Br stretching vibration is expected at a lower wavenumber, generally in the 500-600 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Absorption Range (cm⁻¹) |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Alkene C=C | Stretch | 1640 - 1680 |

| C-F | Stretch | 1000 - 1400 |

| C-Br | Stretch | 500 - 600 |

Note: These are predicted values based on analogous structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₇H₁₁BrF₂), the molecular ion peak ([M]⁺) would be expected. A key feature will be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The fragmentation of the molecule would likely involve the loss of a bromine atom, a fluorine atom, or cleavage of the alkyl chain. The base peak could correspond to a stable carbocation formed after initial fragmentation.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 212/214 | [C₇H₁₁BrF₂]⁺ (Molecular ion) |

| 133 | [C₇H₁₁F₂]⁺ (Loss of Br) |

| 193/195 | [C₇H₁₁BrF]⁺ (Loss of F) |

| 97 | [C₇H₁₃]⁺ (Loss of BrF₂) |

| 41 | [C₃H₅]⁺ (Allylic fragment) |

Note: m/z values correspond to the most abundant isotopes. The presence of bromine isotopes will result in characteristic doublets for bromine-containing fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Simple alkenes typically exhibit a π → π* transition in the far UV region, often below 200 nm. The presence of halogen substituents on the double bond in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of this absorption maximum. This is due to the influence of the lone pairs of electrons on the halogen atoms. However, the absorption is still likely to be in the lower UV range, and the compound is expected to be colorless.

Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λmax (nm) |

| π → π* | 200 - 220 |

Note: This is a predicted value based on the electronic effects of halogen substituents on an alkene chromophore.

Advanced Spectroscopic and Diffraction Techniques for Conformational and Solid-State Studies

A comprehensive understanding of the conformational preferences and the arrangement of molecules in the solid state for this compound would necessitate the use of specialized analytical methods.

X-ray Crystallography: This powerful diffraction technique would provide the most precise information about the solid-state structure of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional electron density map can be generated, revealing the exact position of each atom. This would allow for the unambiguous determination of its molecular geometry and any intermolecular interactions, such as halogen bonding, that might influence its crystal packing. However, this technique is contingent on the ability to grow high-quality single crystals of the compound, which can be a challenging process.

Electron Diffraction: For compounds that are difficult to crystallize to a size suitable for X-ray diffraction, gas-phase electron diffraction can provide valuable structural information about the molecule in its isolated state. This technique could elucidate the conformational preferences of the heptene (B3026448) chain and the orientation of the bromo- and difluoro- substituents without the influence of crystal packing forces.

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are crucial for confirming the basic connectivity of this compound, more advanced NMR techniques could offer deeper insights into its conformation in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine through-space proximities between atoms, helping to define the molecule's preferred three-dimensional shape in different solvents. Furthermore, 19F NMR spectroscopy is particularly relevant for fluorinated compounds and can provide sensitive probes for conformational analysis.

The absence of published data in these areas suggests that a detailed conformational and solid-state analysis of this compound has yet to be undertaken or reported. Such research would be a valuable contribution to the field of fluorine chemistry, providing fundamental structural data that could inform the design of new molecules with tailored properties.

Computational Chemistry and Theoretical Investigations of 1 Bromo 1,1 Difluoro 2 Heptene

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-bromo-1,1-difluoro-2-heptene, these calculations would typically begin with geometry optimization to find the lowest energy arrangement of its atoms. Methods such as DFT, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), are employed for this purpose. rsc.orgnih.govnih.gov

The optimization would yield key structural parameters. The presence of the C=C double bond, along with the bulky bromine and electronegative fluorine atoms, dictates a specific spatial arrangement. The calculations would provide precise data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Beyond the physical structure, these calculations illuminate the electronic properties. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and shape of these orbitals indicate the molecule's reactivity. For an alkene, the HOMO is typically the π-orbital of the double bond, making it susceptible to attack by electrophiles. The LUMO distribution would indicate the most likely sites for nucleophilic attack. The significant electronegativity of the fluorine atoms is expected to influence the electron density across the entire molecule, impacting its polarity and reactivity.

Table 1: Illustrative Predicted Structural Parameters for this compound This table presents hypothetical but realistic data that would be obtained from a DFT geometry optimization.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C1-Br | ~1.95 Å |

| Bond Length | C1-F | ~1.36 Å |

| Bond Length | C2=C3 | ~1.34 Å |

| Bond Angle | F-C1-Br | ~108.5° |

| Bond Angle | Br-C1=C2 | ~123.0° |

| Dihedral Angle | F-C1-C2-C3 | ~120.0° |

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry is instrumental in mapping the potential energy surface (PES) of a chemical reaction, which helps in understanding the reaction mechanism. For this compound, a common reaction to investigate would be electrophilic addition across the double bond. libretexts.orglibretexts.org

Computational methods can identify the structures and energies of reactants, intermediates, transition states (TS), and products along a reaction coordinate. A transition state is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed. wikipedia.org Its structure is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. uleth.ca

For example, in the addition of HBr, the π-bond of the alkene would attack the hydrogen atom, leading to a carbocation intermediate. The stability of this carbocation is crucial and would be computationally assessed. The subsequent attack by the bromide ion would lead to the final product. By calculating the energies of all stationary points on the PES, chemists can determine the activation energy, which is key to understanding the reaction rate. Such studies can also clarify the regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) by comparing the energy barriers of different possible pathways. libretexts.org

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. faccts.deugent.be

Infrared (IR) and Raman Spectroscopy: By performing a vibrational frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. nih.govarxiv.org Each calculated frequency corresponds to a specific vibrational mode (e.g., C-F stretch, C=C stretch, C-H bend). The predicted intensities of these modes for both IR and Raman spectra help in assigning the peaks observed in experimental spectra. longdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts is another powerful application. nmrdb.org Methods like the Gauge-Independent Atomic Orbital (GIAO) method are used to calculate the magnetic shielding tensors for each nucleus. nih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS) or CFCl₃, can be compared directly with experimental data, aiding in the structural elucidation of the molecule and its stereoisomers. rsc.orgresearchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table presents hypothetical but realistic data for significant vibrational modes.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Predicted IR Intensity |

|---|---|---|

| ~3050 | =C-H Stretch | Medium |

| ~2960 | Alkyl C-H Stretch | Strong |

| ~1680 | C=C Stretch | Medium |

| ~1150 | C-F Stretch (asymmetric) | Very Strong |

| ~1080 | C-F Stretch (symmetric) | Strong |

| ~650 | C-Br Stretch | Medium |

Conformational Analysis and Stereochemical Prediction

Molecules with single bonds, like the heptene (B3026448) chain in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis involves identifying the different stable conformers (local minima on the PES) and determining their relative energies. nih.govresearchgate.net Due to the flexibility of the pentyl group attached to the double bond, a systematic search or molecular dynamics simulation would be necessary to locate the various low-energy conformers. chemrxiv.orgacs.org The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics, which is important for predicting bulk properties and averaged spectroscopic parameters.

Stereochemistry is another critical aspect. The C2=C3 double bond can exist as either the (E) or (Z) isomer. Quantum chemical calculations can determine the relative thermodynamic stability of these two stereoisomers by comparing their optimized energies. Furthermore, computational methods can be used to predict the stereochemical outcome of reactions. By modeling the transition states leading to different stereoisomeric products, one can predict which product will be favored based on the relative activation energies. nih.gov

Investigation of Reaction Kinetics and Thermodynamics

Computational chemistry provides a framework for quantifying the kinetics and thermodynamics of chemical reactions. rroij.comresearchgate.net

Thermodynamics: By calculating the energies of reactants and products, key thermodynamic quantities such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) can be determined. A negative ΔG indicates a spontaneous reaction. These calculations would reveal whether the formation of this compound from certain precursors, or its conversion into other products, is thermodynamically favorable. nasa.gov

Kinetics: The rate of a reaction is governed by its activation energy (Ea). Transition State Theory (TST) is a common model used to calculate rate constants from computationally derived energy barriers. wikipedia.orghi.islibretexts.org The Eyring equation relates the rate constant to the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the reactants and the transition state. libretexts.org By calculating ΔG‡ for a given reaction of this compound, its rate constant at a specific temperature can be predicted, providing crucial insights into how fast the reaction will proceed. uleth.caox.ac.uk

Table 3: Illustrative Calculated Parameters for a Hypothetical Reaction: Alkene + HBr → Product This table shows the type of kinetic and thermodynamic data that can be generated.

| Parameter | Symbol | Predicted Value (at 298.15 K) |

|---|---|---|

| Activation Energy | Ea | +85 kJ/mol |

| Enthalpy of Activation | ΔH‡ | +82 kJ/mol |

| Gibbs Free Energy of Activation | ΔG‡ | +110 kJ/mol |

| Enthalpy of Reaction | ΔH_rxn | -60 kJ/mol |

| Gibbs Free Energy of Reaction | ΔG_rxn | -55 kJ/mol |

Applications of 1 Bromo 1,1 Difluoro 2 Heptene As a Synthetic Building Block

Synthesis of Complex Organic Molecules

The gem-difluoroalkene motif is a valuable functional group in the design of complex organic molecules, and 1-Bromo-1,1-difluoro-2-heptene serves as a key precursor for its installation. The reactivity of this compound is primarily centered around the carbon-bromine bond and the carbon-carbon double bond, allowing for a variety of coupling and addition reactions.

One of the primary applications of similar bromo-difluoroalkenes is in transition metal-catalyzed cross-coupling reactions. For instance, the bromine atom can be readily displaced by various nucleophiles or used in reactions like Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon bonds, allowing for the extension of the carbon skeleton and the synthesis of more intricate structures. While specific studies on this compound are not extensively documented, the reactivity of analogous 1-bromo-1,1-difluoroalkanes suggests its utility in forming various fluorine-containing compounds. organic-chemistry.org

The difluoroalkene unit can also participate in cycloaddition reactions. For example, Diels-Alder reactions with suitable dienes could lead to the formation of complex cyclic systems containing the difluoromethylene group. The electron-withdrawing nature of the fluorine atoms can influence the reactivity and stereoselectivity of these cycloadditions.

Table 1: Potential Cross-Coupling Reactions Involving this compound

| Coupling Reaction | Reactant | Catalyst (Example) | Product Type |

| Suzuki Coupling | Aryl or vinyl boronic acid/ester | Palladium(0) complexes | Aryl- or vinyl-substituted difluoroheptene |

| Stille Coupling | Organostannane | Palladium(0) complexes | Organo-substituted difluoroheptene |

| Sonogashira Coupling | Terminal alkyne | Palladium(0)/Copper(I) | Alkynyl-substituted difluoroheptene |

| Heck Coupling | Alkene | Palladium(0) complexes | Alkenyl-substituted difluoroheptene |

Preparation of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in biologically active molecules. rsc.orge-bookshelf.de this compound can serve as a valuable precursor for the synthesis of various fluorinated heterocycles. The presence of multiple reactive sites allows for diverse cyclization strategies.

The synthesis of fluorinated heterocycles can be achieved through cycloaddition reactions or by further transformations of initially formed cycloadducts. nih.gov For instance, the double bond of this compound can react with 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. The bromine atom can then be used for subsequent functionalization or ring-closure reactions.

Another approach involves the initial modification of the bromo-difluoroalkene moiety, followed by an intramolecular cyclization. For example, the bromine atom could be substituted with a nucleophile containing another functional group that can then react with the double bond or another part of the molecule to form a heterocyclic ring. The synthesis of fluorinated N-heterocycles, for instance, can be achieved through various methods, including building block approaches where a fluorinated component is incorporated into the heterocyclic structure. d-nb.info

Intermediate in the Production of Fluoroalkylated Derivatives

Fluoroalkylation, the introduction of a fluoroalkyl group into a molecule, is a critical transformation in the development of pharmaceuticals and agrochemicals. sioc.ac.cnnih.gov this compound can act as an intermediate in the synthesis of various fluoroalkylated derivatives.

The difluoroalkene moiety can be reduced to a difluoroalkane, or it can undergo addition reactions to introduce other functional groups. For example, the addition of nucleophiles to the double bond, potentially activated by the fluorine atoms, can lead to the formation of functionalized difluoroheptane derivatives.

Furthermore, radical reactions involving the bromine atom can be utilized. Photoredox catalysis has been shown to be an effective method for the addition of dibromofluoromethane (B117605) to alkenes to produce 1-bromo-1-fluoroalkanes, which are versatile intermediates. organic-chemistry.org A similar radical-based approach could potentially be applied to this compound for further functionalization. The development of visible-light photoredox catalysis has provided environmentally benign and highly selective methods for fluoroalkylation reactions. nih.gov

Table 2: Potential Transformations for Fluoroalkylated Derivatives

| Reaction Type | Reagents | Resulting Functional Group |

| Reduction | H₂, Pd/C | 1-Bromo-1,1-difluoroheptane |

| Hydrohalogenation | HX (e.g., HCl, HBr) | 1-Bromo-1,1-difluoro-2-haloheptane |

| Nucleophilic Addition | Nu⁻ (e.g., RO⁻, R₂N⁻) | Functionalized 1-bromo-1,1-difluoroheptane |

| Radical Addition | Radical initiator, H-donor | 1,1-Difluoroheptane |

Potential in Materials Science and Polymer Chemistry

The vinyl group of this compound could potentially undergo polymerization through radical, cationic, or anionic mechanisms, leading to polymers with a difluorinated backbone. The presence of the bromine atom offers a site for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties.

The incorporation of the difluoromethylene group into a polymer chain can significantly alter its physical and chemical characteristics. These changes can lead to materials with enhanced thermal stability, improved resistance to chemical degradation, and specific optical or electrical properties. The synthesis of ladder and partial ladder polymers, for example, has been explored for high-temperature stable resins. nasa.gov

Precursor in Medicinal Chemistry Research for Compound Derivatization (excluding clinical trials)

The difluoromethyl and difluoroalkene groups are increasingly recognized as important motifs in medicinal chemistry. hilarispublisher.com They can act as bioisosteres for other functional groups, such as hydroxyl or carbonyl groups, and can improve a drug candidate's metabolic stability and binding affinity. This compound is considered a key intermediate in medicinal chemistry for the synthesis of difluoroalkene-containing compounds. atomfair.com

The compound can be used to introduce the -(CF₂)-CH=CH-(CH₂)₃CH₃ fragment into a larger molecule. This can be achieved through cross-coupling reactions where the bromine atom is replaced by a more complex molecular fragment. The resulting difluoroalkene can then be further modified if necessary.

The derivatization of lead compounds with fluorinated moieties is a common strategy in drug discovery to optimize their pharmacokinetic and pharmacodynamic properties. The versatility of this compound as a building block allows medicinal chemists to explore the impact of the difluoroalkene group on the biological activity of a wide range of compounds. The synthesis of novel inhibitors, for example, often involves the incorporation of fluorinated fragments to enhance potency and selectivity. sigmaaldrich.com

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Green Synthetic Routes

The future synthesis of 1-Bromo-1,1-difluoro-2-heptene is anticipated to pivot towards more environmentally benign methodologies. Traditional synthetic routes for fluorinated compounds often rely on harsh reagents and generate significant waste. Green chemistry principles are expected to drive the development of new synthetic pathways.

Key Research Thrusts:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the heptene (B3026448) backbone.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. rsc.org

Energy Efficiency: Employing catalytic processes that operate at lower temperatures and pressures, thereby reducing energy consumption.

| Synthetic Strategy | Green Chemistry Principle | Potential Advantage |

| Catalytic C-H Fluorination | Atom Economy | Direct functionalization reduces the need for pre-functionalized substrates. |

| Flow Chemistry | Process Intensification | Improved heat and mass transfer, enhanced safety, and reduced waste. researchgate.netbeilstein-journals.orgchemistryviews.org |

| Biocatalysis | Renewable Feedstocks | Use of enzymes for selective transformations under mild conditions. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The development of novel catalytic systems will be crucial for controlling the reactivity and selectivity of transformations involving this compound. nih.govresearchgate.net Transition metal catalysis has been instrumental in the functionalization of gem-difluoroalkenes, and future research will likely focus on designing more efficient and selective catalysts. nih.govresearchgate.net

Areas for Catalyst Development:

Earth-Abundant Metal Catalysts: Shifting from precious metal catalysts (e.g., palladium, rhodium) to more abundant and less toxic metals like iron, copper, and nickel. nih.gov

Photoredox Catalysis: Utilizing visible light to drive chemical reactions, offering mild reaction conditions and unique reactivity patterns. acs.orgchemistryviews.orgrsc.org

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions, leading to the synthesis of enantiomerically pure products.

| Catalyst Type | Target Reaction | Desired Outcome |

| Iron-based Catalysts | Cross-coupling Reactions | Cost-effective and sustainable synthesis of complex molecules. researchgate.net |

| Chiral Phosphine Ligands | Asymmetric Hydrogenation | Access to chiral difluoromethylated compounds. |

| Organic Dyes | Photoredox-mediated Atom Transfer Radical Addition | Formation of new C-C bonds under mild conditions. acs.org |

Expanding the Scope of Reactivity in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecular architectures from simple precursors in a single operation. rsc.org Future research will aim to integrate this compound into these elegant synthetic sequences.

Potential Reaction Cascades:

Radical-Polar Crossover Reactions: Combining radical addition to the double bond with subsequent polar reactions involving the bromo or difluoro moiety.

Heck-Type Cyclizations: Intramolecular reactions to form carbocyclic and heterocyclic structures.

Three-Component Difunctionalization: Simultaneously introducing two new functional groups across the double bond. rsc.org

Advanced Characterization Methodologies for Mechanistic Insight

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing methods and discovering new reactivity. Advanced spectroscopic and computational techniques will play a pivotal role in these investigations.

Investigative Tools and Techniques:

In Situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy to monitor reaction progress and identify transient intermediates.

Computational Chemistry: Density Functional Theory (DFT) calculations to model reaction pathways, predict transition states, and rationalize observed selectivities. researchgate.net

Fluorine-19 NMR Spectroscopy: A powerful tool for characterizing fluorinated compounds and studying their reaction kinetics. researchgate.net

| Technique | Application | Information Gained |

| Rapid-Injection NMR | Kinetic Analysis | Determination of reaction rates and orders. |

| X-ray Crystallography | Structural Elucidation | Precise determination of molecular structures of products and intermediates. mdpi.com |

| DFT Calculations | Mechanistic Studies | Energetic profiles of reaction pathways and geometries of intermediates. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for and with this compound into continuous flow and automated systems represents a significant opportunity for improving efficiency, safety, and scalability. researchgate.netbeilstein-journals.orgvapourtec.com

Advantages of Automation and Flow Chemistry:

Enhanced Safety: The ability to handle hazardous reagents and intermediates in a contained and controlled environment. vapourtec.com

Improved Reproducibility: Precise control over reaction parameters such as temperature, pressure, and reaction time. bris.ac.uk

High-Throughput Experimentation: Rapid screening of reaction conditions to accelerate optimization.

Scalability: Facile scaling of reactions from laboratory to production quantities. synthesisspotlight.com

The automated synthesis of organofluorine compounds is a rapidly developing field that promises to accelerate the discovery and development of new molecules with valuable properties. researchgate.netsigmaaldrich.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-bromo-1,1-difluoro-2-heptene in academic laboratories?

- Methodological Answer : The compound can be synthesized via transition-metal-catalyzed reactions. For instance, nickel-catalyzed difluoroalkylation of (hetero)arylborons with unactivated 1-bromo-1,1-difluoroalkanes has been demonstrated under mild conditions (e.g., using Ni(cod)₂ and bipyridine ligands at 60°C in THF) . Palladium-catalyzed pathways, such as carbonylative cyclization with alkenes and CO gas, are also viable, requiring Pd(OAc)₂ and phosphine ligands in solvent systems like DMF .

- Key Considerations : Optimize catalyst loading, ligand selection, and reaction time to minimize side reactions (e.g., β-hydride elimination).

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR is critical for confirming difluoro substitution patterns (e.g., splitting patterns for CF₂ groups). and NMR can resolve alkene geometry and bromine positioning .

- GC-MS/HRMS : Verify molecular ion peaks and fragmentation patterns to confirm molecular weight (expected: ~224 g/mol).

- Elemental Analysis : Validate Br and F content to ≥95% purity.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity in palladium-catalyzed difluoroalkylative carbonylative cyclization?

- Methodological Answer : Regioselectivity arises from radical addition pathways. The Pd⁰ catalyst undergoes single-electron transfer with this compound, generating a difluoroalkyl radical. This radical adds to the alkene, forming a carbon-centered intermediate that undergoes cyclization and CO insertion. Control experiments (e.g., radical scavengers like TEMPO) and DFT calculations can validate this mechanism .

- Data Contradiction Analysis : Discrepancies in regioselectivity between substrates may stem from steric effects or electronic differences in alkenes. Compare computational models (e.g., Fukui indices) with experimental outcomes to resolve contradictions .

Q. How can radical intermediates in photocatalytic reactions involving this compound be trapped or characterized?

- Methodological Answer :

- EPR Spectroscopy : Use spin traps like DMPO to detect transient radicals (e.g., imine radicals in oxime ester/BDFP systems) .

- Radical Clock Experiments : Introduce substrates with known rearrangement rates (e.g., cyclopropane derivatives) to infer radical lifetimes .

- Isotopic Labeling : -labeled CO or deuterated solvents can track radical pathways in carbonylative reactions .

Q. What strategies address enantioselectivity challenges in bromocyclization of difluoroalkenes?

- Methodological Answer : Chiral ligands (e.g., Binap or Pybox) paired with Pd or Ni catalysts can induce asymmetry. For example, enantioselective bromocyclization achieves >90% ee using anionic phase-transfer catalysis. Key parameters include solvent polarity (e.g., toluene vs. DCM) and temperature gradients to stabilize transition states .

- Troubleshooting : Low enantiomeric excess may result from ligand decomposition or competing non-catalytic pathways. Monitor reaction progress via chiral HPLC and adjust ligand:metal ratios .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies between computational predictions and experimental yields in difluoroalkylation?

- Methodological Answer :

- Step 1 : Validate computational models (e.g., DFT) by comparing activation energies with kinetic data (e.g., Arrhenius plots).

- Step 2 : Perform control experiments to rule out side reactions (e.g., base-mediated elimination vs. catalytic cycles) .

- Step 3 : Cross-reference with analogous systems (e.g., 1-bromo-1,1-difluoroacetamide in Pd catalysis) to identify systemic errors in modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.